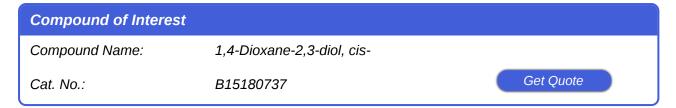




Preparation of cis-1,4-Dioxane-2,3-diol: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of cis-1,4-Dioxane-2,3-diol, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe a two-step synthetic route commencing with the preparation of the intermediate, 2,3-dichloro-1,4-dioxane, followed by its stereoselective hydrolysis to yield the target cis-diol.

Data Presentation

Characterization data for the intermediate and final product are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data for 2,3-Dichloro-1,4-dioxane



Property	Value	Reference
Molecular Formula	C4H6Cl2O2	[1]
Molecular Weight	156.99 g/mol	[1]
Appearance	Colorless liquid or solid	[1]
Melting Point	30 °C	[1]
Boiling Point	80-82 °C @ 10 mmHg	[1]
Density	1.468 g/cm³ at 20 °C	[1]
Refractive Index	1.4928 at 20 °C	[1]

Table 2: Physicochemical and Spectroscopic Data for cis-1,4-Dioxane-2,3-diol

Property	Value	Reference
Molecular Formula	C4H8O4	[2]
Molecular Weight	120.10 g/mol	[2]
Appearance	White to off-white solid	
Melting Point	Not available	_
¹ H NMR (ppm)	6.48, 4.32, 3.82, 3.41	[3]
¹³ C NMR (ppm)	Not available	
IR (cm ⁻¹)	Not available	_

Note: Specific characterization data for the pure cis isomer is limited in publicly available literature. The provided ¹H NMR data does not specify the isomer. Researchers should rely on detailed 2D NMR techniques (e.g., NOESY) to confirm the cis stereochemistry of the final product.

Experimental Protocols

Part 1: Synthesis of 2,3-Dichloro-1,4-dioxane

Methodological & Application





This procedure describes the direct chlorination of 1,4-dioxane. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves chlorine gas and potentially hazardous intermediates.

Materials:

- 1,4-Dioxane (anhydrous)
- · Chlorine gas
- Inert solvent (e.g., carbon tetrachloride)
- Round-bottom flask
- Gas inlet tube
- Stirring apparatus
- Ice bath
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser, dissolve anhydrous 1,4-dioxane in an inert solvent such as carbon tetrachloride.
- Cool the reaction mixture in an ice bath to 0-5 °C.
- Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.
- Continue the addition of chlorine gas until the reaction is complete, which can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Once the reaction is complete, purge the system with an inert gas (e.g., nitrogen or argon) to remove any excess chlorine.



- The solvent is removed under reduced pressure.
- The crude 2,3-dichloro-1,4-dioxane is then purified by vacuum distillation.[1]

Part 2: Stereoselective Hydrolysis to cis-1,4-Dioxane-2,3-diol

This procedure outlines the hydrolysis of 2,3-dichloro-1,4-dioxane to the corresponding diol. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. To favor the formation of the cis-diol, a mechanism proceeding with retention of configuration is desired.

Materials:

- 2,3-Dichloro-1,4-dioxane (as prepared in Part 1)
- · Water (distilled or deionized)
- Potassium carbonate or other suitable base
- Solvent (e.g., a mixture of water and a co-solvent like acetone or THF)
- Round-bottom flask
- · Reflux condenser
- Stirring apparatus
- · Heating mantle
- Extraction funnel
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Rotary evaporator
- Recrystallization solvents



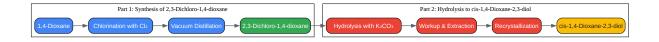
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-dioxane in a suitable solvent system (e.g., water/acetone).
- Add a weak base, such as potassium carbonate, to the solution. The base will neutralize the HCl formed during the hydrolysis.
- Heat the reaction mixture to reflux and maintain it at this temperature with stirring. The progress of the reaction should be monitored by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- If a co-solvent was used, remove it under reduced pressure.
- The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
- The crude cis-1,4-Dioxane-2,3-diol can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of cis-1,4-Dioxane-2,3-diol.





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